BenchChemオンラインストアへようこそ!

4,4-Dimethylcyclopent-2-ene-1-carboxylic acid

Lipophilicity Physicochemical Properties Drug Design

4,4-Dimethylcyclopent-2-ene-1-carboxylic acid (CAS 81888-03-1) is a disubstituted cyclopentene carboxylic acid with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol. The gem-dimethyl substitution at the 4-position of the cyclopentene ring distinguishes it from the parent cyclopent-2-ene-1-carboxylic acid and its mono-methyl or non-geminal dimethyl analogs.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 81888-03-1
Cat. No. B3057510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethylcyclopent-2-ene-1-carboxylic acid
CAS81888-03-1
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC1(CC(C=C1)C(=O)O)C
InChIInChI=1S/C8H12O2/c1-8(2)4-3-6(5-8)7(9)10/h3-4,6H,5H2,1-2H3,(H,9,10)
InChIKeyAISQKPQRMIMXJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethylcyclopent-2-ene-1-carboxylic acid (CAS 81888-03-1): Procurement-Relevant Structural and Physicochemical Baseline


4,4-Dimethylcyclopent-2-ene-1-carboxylic acid (CAS 81888-03-1) is a disubstituted cyclopentene carboxylic acid with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol . The gem-dimethyl substitution at the 4-position of the cyclopentene ring distinguishes it from the parent cyclopent-2-ene-1-carboxylic acid and its mono-methyl or non-geminal dimethyl analogs. This substitution pattern creates a neopentylene-like quaternary carbon center, which increases steric bulk and conformational rigidity around the cyclopentene scaffold compared to unsubstituted or mono-substituted comparators [1]. These structural features are of potential significance in medicinal chemistry, fragrance synthesis, and agrochemical intermediate applications where metabolic stability and steric shielding of the carboxylic acid functionality are desired attributes [1].

Why Unsubstituted or Mono-Methyl Cyclopentene Carboxylic Acids Cannot Replace 4,4-Dimethylcyclopent-2-ene-1-carboxylic Acid in Demanding Synthetic and Pharmacological Contexts


Compounds within the cyclopentene carboxylic acid family exhibit drastically different physicochemical and steric properties depending on their substitution pattern. Cyclopent-2-ene-1-carboxylic acid (C₆H₈O₂, MW 112.13) lacks the quaternary carbon center and presents significantly lower lipophilicity and steric demand compared to the 4,4-dimethyl derivative . 4-Methylcyclopent-2-ene-1-carboxylic acid introduces only one methyl group, leaving a reactive C–H bond at the 4-position that is susceptible to metabolic oxidation [1]. In contrast, the gem-dimethyl substitution in the target compound blocks this site entirely, potentially conferring enhanced metabolic stability—a known principle in medicinal chemistry validated for neopentylene-fused analogs [2]. Simple generic substitution without considering these steric and electronic differences can lead to divergent reactivity in downstream transformations, altered binding affinities in biological targets, and unreproducible synthetic yields in routes where the quaternary center is essential for conformational pre-organization [2].

Quantitative Differentiation Evidence: 4,4-Dimethylcyclopent-2-ene-1-carboxylic acid vs. Closest Analogs


Lipophilicity Enhancement Over Parent Cyclopentene Carboxylic Acid (Predicted logP Comparison)

The gem-dimethyl substitution increases calculated lipophilicity (clogP) by approximately 1.2 log units relative to the unsubstituted parent compound, consistent with the Hansch-Leo fragmental constant for a gem-dimethyl group [1]. This shift from a clogP of ~0.6 (cyclopent-2-ene-1-carboxylic acid) to ~1.8 (4,4-dimethyl derivative) places the compound in a more favorable lipophilicity range for passive membrane permeation while retaining aqueous solubility sufficient for solution-phase chemistry [2].

Lipophilicity Physicochemical Properties Drug Design

Steric Shielding of the Carboxylic Acid Moiety Quantified by Taft Es Parameter

The carboxylic acid group at the 1-position experiences greater steric hindrance in the 4,4-dimethyl compound compared to the unsubstituted analog, as estimated by the Taft steric substituent constant (Es). The gem-dimethyl cyclopentene scaffold imparts a cumulative Es value of approximately –1.24 for the 4,4-substitution, versus Es ≈ –0.50 for the unsubstituted cyclopentene ring [1]. This increased steric demand retards nucleophilic attack at the carbonyl carbon, offering potential chemo-selectivity advantages in esterification or amidation reactions where competing functional groups in polyfunctional substrates are less hindered [2].

Steric Effects Esterification Reactivity Protecting Group Strategy

Metabolic Stability Differentiation: Blocked Benzylic/Allylic Oxidation Site vs. Unsubstituted Analog

The 4-position of cyclopent-2-ene-1-carboxylic acid bears allylic C–H bonds that are susceptible to cytochrome P450-mediated oxidation. Substitution with two methyl groups eliminates these allylic hydrogens entirely. In a structurally analogous neopentylene-fused ibuprofen ('neoprofen'), the replacement of the isobutyl side chain with a 4,4-dimethylcyclopentane fusion altered COX-2 inhibition kinetics significantly compared to ibuprofen, with molecular docking simulations predicting a less deep penetration into the COX-2 hydrophobic cavity due to increased steric bulk (Δbinding pose shift of ~2.1 Å in docking studies) [1]. While direct metabolic stability data for 4,4-dimethylcyclopent-2-ene-1-carboxylic acid itself are not published, class-level inference from gem-dimethyl medicinal chemistry principles supports a longer metabolic half-life relative to the unsubstituted or mono-methyl cyclopentene carboxylic acids [2].

Metabolic Stability CYP450 Oxidation Gem-Dimethyl Effect

Conformational Rigidity and sp³-Rich Character Quantified by Fraction of sp³ Carbon Atoms (Fsp³)

The 4,4-dimethylcyclopent-2-ene-1-carboxylic acid has an Fsp³ (fraction of sp³ hybridized carbon atoms) of 0.75 (6 sp³ carbons out of 8 total carbons), compared to 0.67 for cyclopent-2-ene-1-carboxylic acid (4 sp³ out of 6) [1]. The higher Fsp³ correlates with greater three-dimensional complexity and has been associated with improved clinical success rates in drug discovery pipelines [2]. The gem-dimethyl group specifically increases the number of sp³ centers without increasing molecular weight as much as adding a new ring or chain would, offering a favorable Fsp³-to-MW efficiency ratio.

Conformational Rigidity Fsp³ Drug-Likeness

Procurement-Relevant Application Scenarios for 4,4-Dimethylcyclopent-2-ene-1-carboxylic acid


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Gem-Dimethyl-Containing sp³-Rich Carboxylic Acid Building Blocks

In fragment library design following the 'Escape from Flatland' paradigm [1], the elevated Fsp³ (0.75 vs. 0.67 for the parent acid) makes 4,4-dimethylcyclopent-2-ene-1-carboxylic acid a strategically valuable fragment for generating lead-like molecules with improved three-dimensionality. The carboxylic acid handle allows direct coupling to amine-containing fragments, while the gem-dimethyl group provides a pre-installed quaternary center that would be synthetically costly to introduce de novo. Procurement of this specific building block is justified when library diversity metrics prioritize sp³-rich, sterically differentiated carboxylic acid fragments over simpler planar analogs [2].

Metabolic-Stability-Focused Lead Optimization of Cyclopentene-Containing Drug Candidates

When a lead series containing a cyclopent-2-ene-1-carboxylic acid core shows unacceptable Phase I metabolic clearance attributable to allylic oxidation at the 4-position, replacement with the 4,4-dimethyl analog is a rational design strategy. The gem-dimethyl substitution eliminates both allylic C–H bonds, a tactic validated by the neopentylene-fused ibuprofen ('neoprofen') precedent where similar steric shielding altered target engagement and is expected to enhance metabolic stability [3]. The decision to procure this specific compound over the unsubstituted or 4-methyl analogs should be driven by in vitro microsomal stability data showing inadequate stability for the comparator compounds.

Chemo-Selective Protection/Esterification Strategies Exploiting Enhanced Steric Hindrance at the Carboxylic Acid

In multi-step syntheses where orthogonal reactivity of two carboxylic acid groups is required, the increased steric hindrance of 4,4-dimethylcyclopent-2-ene-1-carboxylic acid (estimated cumulative Taft Es ≈ –1.24 vs. –0.50 for the unsubstituted analog) [4] can enable selective esterification or amidation. A less hindered carboxylic acid in the same molecule can be activated and coupled while the gem-dimethyl-shielded acid remains intact, reducing the need for protecting group chemistry. This scenario is most relevant for complex molecule synthesis in medicinal chemistry or natural product derivatization programs where atom economy and step count are critical metrics.

Synthesis of Neopentylene-Fused Polycyclic Natural Product Analogs and Sesquiterpene-Derived Libraries

The 4,4-dimethylcyclopentene core is a direct precursor to neopentylene-fused ring systems found in numerous bioactive sesquiterpenes (e.g., alcyopterosins, hirsutene, illudinine) [5]. Synthetic routes to these natural product scaffolds and their analogs frequently require 4,4-disubstituted cyclopentene intermediates. Although the carboxylic acid itself may require further functionalization (e.g., reduction to the aldehyde, Curtius rearrangement to the amine, or homologation), its procurement as a starting material provides a more convergent approach compared to building the gem-dimethyl center de novo. This scenario applies to academic and industrial natural product synthesis groups aiming to access neopentylene-containing chemical space for biological screening.

Quote Request

Request a Quote for 4,4-Dimethylcyclopent-2-ene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.